N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzylidene hydrazine moiety linked to a benzamide structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 2-methylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene hydrazine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives or amines.
Substitution: Formation of halogenated benzamides or hydrazones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new hydrazone derivatives with potential biological activities .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)phenyl)-4-methylbenzenesulfonamide
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N’-(2,3-Dichlorobenzylidene)-2-furohydrazide
Comparison:
- N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)phenyl)-4-methylbenzenesulfonamide features a sulfonamide group, which may enhance its solubility and biological activity .
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide contains a naphthyl group, potentially increasing its aromaticity and stability .
- N’-(2,3-Dichlorobenzylidene)-2-furohydrazide includes a furohydrazide moiety, which may affect its reactivity and interaction with biological targets .
The uniqueness of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
444654-20-0 |
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Molecular Formula |
C17H15Cl2N3O2 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-11-5-2-3-7-13(11)17(24)20-10-15(23)22-21-9-12-6-4-8-14(18)16(12)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChI Key |
DHWWYLIXTJLVAB-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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